



Role of potassium chromate in precipitation titrations with silver nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Application Notes & Protocols

Topic: Role of **Potassium Chromate** in Precipitation Titrations with Silver Nitrate (Mohr's Method)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Precipitation titration is a quantitative analytical technique that relies on the formation of an insoluble precipitate upon the reaction between the analyte and the titrant. One of the most notable examples of this technique is the Mohr method, developed by Karl Friedrich Mohr in 1856.[1][2] This method is widely employed for the determination of halide ions, most commonly chloride (Cl⁻) and bromide (Br⁻), using a standardized solution of silver nitrate (AgNO₃) as the titrant.[3][4][5] The critical component of the Mohr method is the use of **potassium chromate** (K₂CrO₄) as an indicator to visually signal the endpoint of the titration.[2] [4][5]

Principle of the Mohr Method

The Mohr method is based on the principle of fractional precipitation. When silver nitrate solution is added to a sample containing chloride ions and a small amount of **potassium chromate**, the silver ions (Ag⁺) react with the chloride ions to form a white precipitate of silver chloride (AgCl), which is less soluble.[3][6]



Titration Reaction: $Ag^{+}(aq) + Cl^{-}(aq) \rightarrow AgCl(s)$ (white precipitate)[3][6]

Once all the chloride ions have been precipitated, the slightest excess of Ag⁺ ions from the titrant reacts with the chromate ions (CrO₄²⁻) from the indicator.[3][6] This reaction forms a sparingly soluble, reddish-brown precipitate of silver chromate (Ag₂CrO₄), which signals the endpoint of the titration.[3][4][6]

Endpoint Reaction: $2Ag^{+}(aq) + CrO_4^{2-}(aq) \rightarrow Ag_2CrO_4(s)$ (reddish-brown precipitate)[3][6]

The success of this method hinges on the difference in solubility between silver chloride and silver chromate. Silver chloride is significantly less soluble than silver chromate, ensuring that AgCl precipitates completely before the formation of Ag₂CrO₄ begins.[4]

Critical Experimental Parameters

The accuracy of the Mohr method is highly dependent on specific experimental conditions.

- pH: The titration must be conducted in a neutral or slightly alkaline medium, within a pH range of 6.5 to 9.[3][7]
 - In acidic solutions (pH < 6.5), the concentration of chromate ions is reduced as they are converted to dichromate ions (Cr₂O₇²⁻), which leads to a late and indistinct endpoint.[7]
 - In highly alkaline solutions (pH > 9), silver ions can precipitate as silver hydroxide (AgOH),
 a brown precipitate that interferes with the endpoint detection.[7][8]
- Indicator Concentration: The concentration of the **potassium chromate** indicator is crucial. A high concentration can lead to an early endpoint, while a very low concentration may result in a late endpoint because a larger excess of Ag⁺ is needed to precipitate visible Ag₂CrO₄.[8]
- Temperature: The solubilities of both AgCl and Ag₂CrO₄ are temperature-dependent. For consistent and reproducible results, all titrations should be performed at a relatively constant temperature.[7]
- Stirring: Continuous and vigorous stirring is essential to prevent localized concentrations of the titrant, which could cause the premature precipitation of silver chromate that might get occluded within the silver chloride precipitate.[7]



Data Presentation

The following tables summarize the typical quantitative data associated with the Mohr method.

Table 1: Reagent Concentrations and Properties

Reagent	Typical Concentration	Role	Molar Mass (g/mol)
Silver Nitrate (AgNO₃)	0.1 M	Titrant	169.87
Potassium Chromate (K ₂ CrO ₄)	5% w/v solution	Indicator	194.19
Sodium Chloride (NaCl)	Varies (Analyte)	Analyte / Primary Standard	58.44

Table 2: Key Experimental Conditions

Parameter	Recommended Range/Value	Rationale
рН	6.5 - 9.0[3][7]	Prevents formation of dichromate (acidic) or silver hydroxide (alkaline).[7]
Indicator Volume	~1 mL of 5% solution per 100 mL sample[7]	Ensures a sharp and accurate endpoint without significant titration error.
Temperature	Room Temperature (consistent)	Solubility of precipitates is temperature-dependent.[7]
Sample Chloride Content	10 - 2000 mg/L[9]	Optimal range for clear endpoint detection.

Experimental Protocols

5.1. Preparation of Reagents



- 0.1 M Silver Nitrate (AgNO₃) Solution:
 - Dry analytical grade AgNO₃ at 100-110°C for 1-2 hours and cool in a desiccator.[3][10]
 - Accurately weigh approximately 17.0 g of dried AgNO₃.[11][12]
 - Dissolve the AgNO₃ in deionized water in a 1000 mL volumetric flask.[11]
 - Dilute to the mark with deionized water and mix thoroughly.
 - Store the solution in a brown, light-resistant bottle, as silver nitrate is sensitive to light.
- 5% w/v Potassium Chromate (K2CrO4) Indicator Solution:
 - Weigh 5.0 g of K₂CrO₄.[13][14]
 - Dissolve it in a small amount of deionized water in a 100 mL volumetric flask.[13][14]
 - Once fully dissolved, dilute to the 100 mL mark with deionized water.[13][14]
 - Optional Purity Check: To remove any chloride impurities from the indicator, a dilute solution of AgNO₃ can be added dropwise until a slight red precipitate is formed. The solution is then allowed to stand for 12 hours, filtered, and then used.[15]
- 5.2. Standardization of Silver Nitrate Solution (Optional but Recommended)
- Dry primary standard grade sodium chloride (NaCl) at 110°C for 2 hours.[16]
- Accurately weigh about 0.1 g of the dried NaCl and dissolve it in approximately 50 mL of deionized water in a 250 mL conical flask.[12]
- Add 1 mL of 5% potassium chromate indicator.[3]
- Titrate with the prepared 0.1 M AgNO₃ solution, swirling the flask constantly, until the first permanent appearance of a faint reddish-brown color.[17]
- Record the volume of AgNO₃ used and calculate the exact molarity.
- 5.3. Titration of an Unknown Chloride Sample



- Pipette a known volume of the chloride sample (e.g., 25.00 mL) into a 250 mL conical flask.
- If necessary, adjust the pH of the sample to be within the 6.5-9.0 range. Calcium carbonate can be used to neutralize acidic samples.[9]
- Add 1 mL of 5% potassium chromate indicator. The solution should turn a pale lemonyellow.[3]
- Fill a burette with the standardized 0.1 M AgNO₃ solution and record the initial volume.
- Titrate the sample with the AgNO₃ solution. A white precipitate of AgCl will form.[3]
- Continue the titration, swirling the flask continuously, until the endpoint is reached. The endpoint is identified by the first appearance of a persistent faint reddish-brown or brick-red color due to the formation of Ag₂CrO₄.[3][17]
- Record the final volume of the AgNO₃ solution.
- Repeat the titration with two more identical samples to ensure reproducibility.

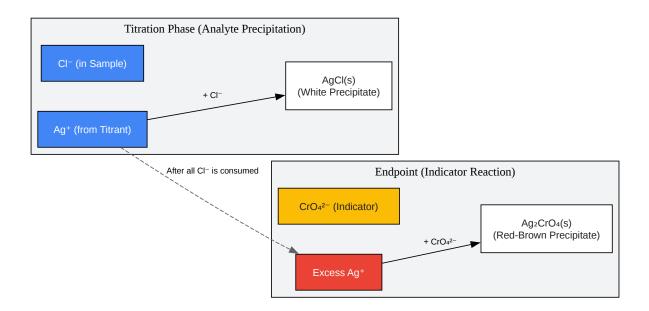
5.4. Blank Titration

To account for the error introduced by the amount of silver nitrate required to produce a visible amount of silver chromate precipitate, a blank titration should be performed.

- Measure 50 mL of deionized water into a conical flask.
- Add a small amount of chloride-free calcium carbonate to simulate the turbidity of the AgCl precipitate.[8]
- Add 1 mL of 5% **potassium chromate** indicator.
- Titrate with the standardized AgNO₃ solution until the endpoint color matches that of the sample titrations.
- The volume of AgNO₃ used in the blank titration should be subtracted from the volumes used for the samples.



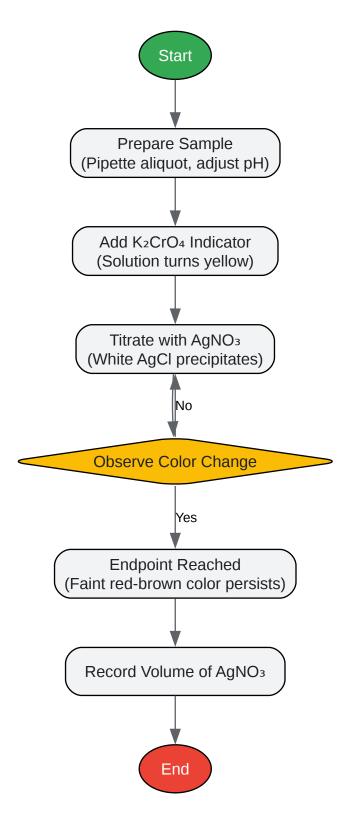
Visualizations



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Caption: Chemical reactions in Mohr's method titration.

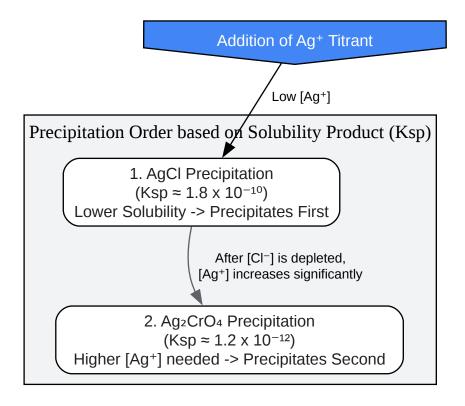




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Caption: Experimental workflow for Mohr's method.





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Caption: Principle of fractional precipitation in Mohr's method.

Safety Precautions

- Silver Nitrate: Causes skin and fabric stains and can cause chemical burns. Handle with care, wearing gloves and safety glasses.[3]
- Potassium Chromate: Chromate compounds are known carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
- Waste Disposal: Silver-containing residues should be collected for proper disposal and potential silver recovery, not discarded down the drain.[3]

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- To cite this document: BenchChem. [Role of potassium chromate in precipitation titrations with silver nitrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148093#role-of-potassium-chromate-in-precipitation-titrations-with-silver-nitrate]

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